molecular formula C48H50O13 B14125568 methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate CAS No. 960365-79-1

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

Cat. No.: B14125568
CAS No.: 960365-79-1
M. Wt: 834.9 g/mol
InChI Key: QQOPFRIINLQGHW-DETNSXOUSA-N
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Description

Methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the core cyclopentabbenzofuran structure, followed by the introduction of various substituents through a series of reactions such as alkylation, acylation, and etherification. Each step may involve specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods while maintaining the purity and stereochemistry of the product. This often involves optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2R,3S)-3-({[tert-butyl(diphenyl)silyl]oxy}methyl)-2-{1-[(2R)-2-methylpropanoate]}
  • Methyl (2R,4R)-2-({[tert-butyl(diphenyl)silyl]oxy}methyl)-4-[(4-methoxybenzyl)oxy]-2-vinylcyclobutanone

Uniqueness

This compound is unique due to its complex structure and multiple chiral centers, which confer specific stereochemical properties. These properties can significantly influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

960365-79-1

Molecular Formula

C48H50O13

Molecular Weight

834.9 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C48H50O13/c1-52-34-22-20-33(21-23-34)48-41(32-18-12-7-13-19-32)40(44(50)54-3)43(49)47(48,51)42-36(53-2)24-35(25-37(42)61-48)59-46-45(55-4)58-29-39(60-46)38(57-27-31-16-10-6-11-17-31)28-56-26-30-14-8-5-9-15-30/h5-25,38-41,43,45-46,49,51H,26-29H2,1-4H3/t38-,39-,40-,41-,43-,45-,46-,47+,48+/m1/s1

InChI Key

QQOPFRIINLQGHW-DETNSXOUSA-N

Isomeric SMILES

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4=CC5=C(C(=C4)OC)[C@@]6([C@@H]([C@@H]([C@H]([C@@]6(O5)C7=CC=C(C=C7)OC)C8=CC=CC=C8)C(=O)OC)O)O

Canonical SMILES

COC1C(OC(CO1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4=CC5=C(C(=C4)OC)C6(C(C(C(C6(O5)C7=CC=C(C=C7)OC)C8=CC=CC=C8)C(=O)OC)O)O

Origin of Product

United States

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